3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-ethyl-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-4-16-11(20)9-10(15(3)13(16)21)14-12-17(5-6-19)8(2)7-18(9)12/h7,19H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILIKZDZZNMNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar imidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities.
Mode of Action
Imidazole derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets.
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with CAS number 927556-15-8 and molecular formula C13H17N5O3, is a synthetic compound belonging to the imidazopurine class. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O3 |
| Molecular Weight | 291.31 g/mol |
| CAS Number | 927556-15-8 |
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its structural features allow it to bind to active sites or allosteric sites on enzymes, potentially altering their activity and influencing cellular signaling pathways.
Antiproliferative Effects
Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in purine metabolism. The inhibition of these enzymes can lead to altered nucleotide synthesis and cellular proliferation:
- Target Enzymes : Xanthine oxidase and adenosine deaminase.
- Inhibition Rates : Preliminary studies suggest inhibition rates exceeding 50% at concentrations above 20 µM.
Study 1: Anticancer Activity
A study conducted by Zhang et al. (2024) investigated the anticancer properties of this compound in vitro. The results indicated:
- Significant Cell Death : Treatment with the compound resulted in a significant increase in apoptosis in MCF-7 cells compared to control.
Study 2: Enzyme Interaction
In a research study by Liu et al. (2025), the interaction of the compound with xanthine oxidase was analyzed using kinetic assays:
- Kinetic Parameters : The compound exhibited competitive inhibition with a Ki value of approximately 15 µM.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyethyl (-CH2CH2OH) and ethyl (-CH2CH3) groups participate in nucleophilic substitution under alkaline conditions. In analogous purine derivatives, bromo-substituted precursors undergo cyclization with primary amines via two-phase catalysis to form alkylated products. For this compound:
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Reaction with chloroacetone : Forms ether derivatives through Williamson synthesis (K2CO3/DMF, 25°C) .
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Thiolation : Reacts with CS2/KOH in ethanol to yield thiolated analogs, as evidenced by the disappearance of NH2 signals in ¹H NMR .
Key Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Etherification | Chloroacetone/K2CO3 | 25°C | ~75% |
| Thiolation | CS2/KOH | Reflux | 60–70% |
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation. Studies on structurally similar imidazo-purines show conversion of -CH2CH2OH to -COOH using KMnO4/H2SO4. For this compound:
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Oxidation to carboxylic acid : Forms 3-ethyl-8-(carboxyethyl)-1,7-dimethyl derivatives, confirmed by IR carbonyl stretches at 1700–1750 cm⁻¹.
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Selective oxidation : TEMPO/NaClO2 selectively oxidizes primary alcohols without affecting the purine core.
Mechanistic Insight :
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Hydroxyethyl → aldehyde intermediate → carboxylic acid (via radical or ionic pathways).
Acylation and Esterification
The hydroxyl group undergoes acylation with acetic anhydride or benzoyl chloride:
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Acetylation : Forms 8-(2-acetoxyethyl) derivatives (pyridine catalyst, 80°C, 2 h).
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Benzoylation : Yields bulkier esters with ~65% efficiency.
Representative Data :
| Derivative | Reagent | Product | Yield |
|---|---|---|---|
| Acetylated | Ac2O | 8-(2-acetoxyethyl) | 82% |
| Benzoylated | BzCl | 8-(2-benzoyloxyethyl) | 65% |
Cyclization and Heterocycle Formation
The imidazo-purine core participates in cycloaddition reactions:
-
With enaminones : Forms fused pyrazolo[3,4-d]pyrimidines under microwave conditions (150°C, Rh(III) catalyst) .
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With aldehydes : Three-component reactions yield tricyclic systems via imine intermediates .
Key Observations :
-
Microwave irradiation enhances reaction rates (20-minute cycles vs. 6 hours conventional) .
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Electron-withdrawing groups on aldehydes improve yields (e.g., 4-nitrobenzaldehyde: 85% yield) .
Hydrolysis Reactions
The dione moiety undergoes hydrolysis under acidic/basic conditions:
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Acidic hydrolysis : Cleaves the purine ring to form urea derivatives (HCl/H2O, reflux).
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Basic hydrolysis : Produces open-chain diamines (NaOH/EtOH, 70°C).
Stability Profile :
| Condition | Product | Stability |
|---|---|---|
| pH < 3 | Urea analogs | Stable up to 48 h |
| pH > 10 | Diamine derivatives | Prone to oxidation |
Functional Group Interconversion
The ethyl group undergoes halogenation:
Comparison with Similar Compounds
Discussion of the Queried Compound
Based on structural analogs:
- Hypothesized Advantages: The hydroxyethyl group may improve aqueous solubility and reduce off-target effects (e.g., α1-adrenolytic activity) compared to piperazinylalkyl chains.
- Potential Drawbacks: Reduced lipophilicity could limit brain penetration, necessitating higher doses for CNS efficacy .
- Research Gaps : Empirical studies are required to confirm its receptor affinity, metabolic stability, and safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound and its derivatives?
- Methodological Answer : The compound’s core structure (imidazo[2,1-f]purine-dione) is typically synthesized via cyclization of purine precursors with substituted imidazole derivatives. For example, Huisgen 1,3-dipolar cycloaddition (click chemistry) has been employed to introduce substituents at the 8-position, as demonstrated in the synthesis of analogous compounds using CuI catalysis and sodium ascorbate under mild aqueous conditions . N-Alkylation and amidation reactions are also common for functionalizing the purine-dione scaffold .
Q. How is structural characterization performed for this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assignments of protons and carbons are critical for confirming substituent positions. For instance, the 8-(2-hydroxyethyl) group would show characteristic splitting patterns for ethylene protons (δ ~3.5–4.5 ppm) and hydroxyl proton exchange .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, with deviations <5 ppm confirming purity .
- X-ray crystallography : Used to resolve ambiguous stereochemistry, as seen in related purine-dione derivatives (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-dione) .
Q. What solvent systems and purification techniques are optimal for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility. Column chromatography with silica gel (hexane/EtOAc or CH2Cl2/MeOH gradients) is standard. For hydrophilic derivatives, reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA) improves resolution .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding synthetic steps (e.g., Huisgen cycloaddition)?
- Methodological Answer :
- Catalyst tuning : CuI with N,N'-dimethylethylenediamine enhances regioselectivity in Huisgen reactions .
- Temperature control : Reactions at 65°C for 3 hours balance kinetics and side-product suppression .
- In-situ azide generation : Avoids isolation of unstable intermediates (e.g., NaN3 reactions with aryl diazonium salts) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Substituent variation : Systematically modify the 8-position (e.g., aryl, hydroxyalkyl) and 3-ethyl group to assess steric/electronic effects. For example, fluorophenoxyethyl substituents enhance water solubility and receptor binding in adenosine antagonists .
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Bioactivity assays : Pair synthetic derivatives with adenosine receptor binding assays (A1/A2A subtypes) or enzyme inhibition studies (e.g., phosphodiesterases).
Table 1 : Example SAR Data for Analogous Compounds
Compound ID 8-Substituent Yield (%) Melting Point (°C) Activity (IC50, nM) 44 3-(Imidazolyl)propyl 55 170 A2A: 12 ± 2 46 2-(2-Fluorophenoxy)ethyl 50 160 A2A: 8 ± 1 49 (R)-Tetrahydronaphthyl 24 202 A1: 45 ± 5
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Replicate studies : Ensure consistent assay conditions (e.g., buffer pH, cell lines).
- Theoretical framework alignment : Link results to adenosine receptor binding models or computational docking studies to rationalize outliers .
- Meta-analysis : Critically review prior literature to identify methodological discrepancies (e.g., purity thresholds, solvent effects) .
Q. What advanced techniques are used to study its interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) for receptor-ligand interactions.
- Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution, as applied to purine-dione derivatives in complex with A2A receptors .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate binding mechanisms .
Methodological Challenges & Solutions
- Low solubility : Introduce polar groups (e.g., hydroxyethyl) or formulate as prodrugs (e.g., acetyl-protected derivatives) .
- Spectral overlap in NMR : Use 2D techniques (HSQC, HMBC) to resolve crowded regions .
- Scale-up limitations : Optimize flow chemistry for hazardous steps (e.g., azide reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
